![molecular formula C18H18FNO2 B3461749 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide](/img/structure/B3461749.png)
3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide
Overview
Description
3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide, also known as FMe-TNH-Bz-NH2, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 is not fully understood, but it is believed to act on the endocannabinoid system. The compound has been shown to bind to the CB1 receptor, which is involved in pain perception, mood, and appetite regulation. 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 may also interact with other receptors and neurotransmitters in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 has been shown to have several biochemical and physiological effects. In animal models, the compound has been shown to reduce inflammation and pain, improve memory and cognitive function, and reduce anxiety-like behavior. 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 has also been shown to have antioxidant and neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. The compound has also been shown to have low toxicity in animal models. However, 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 has some limitations. The compound is not water-soluble, which may limit its use in certain experiments. Additionally, the mechanism of action of 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2. One area of interest is the compound's potential use in treating neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 and its effects on the brain. Another area of interest is the compound's potential use in treating pain and inflammation. Future studies may investigate the compound's effects on different types of pain and inflammation and its potential use in combination with other drugs. Finally, the synthesis method of 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 may be optimized further to improve yield and purity.
Scientific Research Applications
3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. The compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamideH2 has been shown to have neuroprotective effects and may prevent or slow down the progression of these diseases.
properties
IUPAC Name |
3-fluoro-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17-11-13-6-3-2-5-12(13)10-16(17)20-18(21)14-7-4-8-15(19)9-14/h4,7-11H,2-3,5-6H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVVNDTUMUUPBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCCC2=C1)NC(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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